REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([NH:8][CH2:9][CH3:10])=[N:4][CH:5]=[CH:6][CH:7]=1.C([O-])(O)=O.[Na+].[Br:16][C:17]1[CH:18]=[C:19]([C:24](Cl)=[O:25])[C:20]([Cl:23])=[N:21][CH:22]=1.BrC1C=C(C(O)=O)C(O)=NC=1.O=S(Cl)Cl>CC#N>[Cl:23][C:20]1[C:19]([C:24]([NH:1][C:2]2[C:3]([NH:8][CH2:9][CH3:10])=[N:4][CH:5]=[CH:6][CH:7]=2)=[O:25])=[CH:18][C:17]([Br:16])=[CH:22][N:21]=1 |f:1.2|
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)NCC
|
Name
|
|
Quantity
|
56.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
740 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
ice H2O
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added (1 equiv., 223 mmol)
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Type
|
WASH
|
Details
|
rinsed with H2O
|
Type
|
CUSTOM
|
Details
|
After drying under reduced pressure overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1C(=O)NC=1C(=NC=CC1)NCC)Br
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.9 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |